molecular formula C22H23N5O3 B2465766 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-71-3

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2465766
CAS No.: 946361-71-3
M. Wt: 405.458
InChI Key: URYIFCGJMDOPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines. This complex heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have been investigated for various pharmacological activities. For instance, closely related imidazo[2,1-c][1,2,4]triazine carboxamide analogs have been identified in patent literature as having inhibitory activity against KDM5 (Lysine Demethylase 5), a target implicated in oncology research . Furthermore, other triazine-fused heterocycles have been explored as activators of caspases and inducers of apoptosis, highlighting the potential of this chemical space in developing anticancer therapeutics . The structure of this particular compound, which features an ethoxyphenyl group and a phenylethyl carboxamide side chain, is designed to modulate its physicochemical properties and interaction with biological targets. This product is intended for non-human research applications only and is a valuable chemical tool for scientists studying enzyme inhibition, cancer biology, and the structure-activity relationships of novel heterocyclic compounds. Researchers can utilize this compound for in vitro assays, hit-to-lead optimization studies, and other investigative purposes in a controlled laboratory environment.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-2-30-18-10-8-17(9-11-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYIFCGJMDOPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a substitution reaction using suitable reagents.

    Attachment of the Phenylethyl Group: This step may involve a coupling reaction, such as Suzuki–Miyaura coupling, to introduce the phenylethyl group.

    Formation of the Carboxamide Group: This is usually done through an amidation reaction using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling Reactions: Reactions such as Suzuki–Miyaura coupling can be used to introduce various substituents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The imidazo[2,1-c][1,2,4]triazine core is conserved across analogs, but substituents at the 3- and 8-positions vary significantly:

Compound Name 8-Position Substituent 3-Position Carboxamide Side Chain Biological Activity (if reported) Reference
Target Compound 4-Ethoxyphenyl N-(2-phenylethyl) Not explicitly reported -
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-... 4-Fluorophenyl N-(3-isopropoxypropyl) Not reported
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-... 4-Methoxyphenyl N-(2-morpholinylethyl) Research use (no activity specified)
8-Phenyl-N-(1-methoxypropan-2-yl)-... Phenyl N-(1-methoxypropan-2-yl) Not reported
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives Diphenyl Varies (e.g., hydrazide-linked groups) Antimicrobial activity (MIC: 2–16 µg/mL)

Key Observations :

  • Aryl Substitutions : The 4-ethoxyphenyl group in the target compound is bulkier and more electron-rich than fluorophenyl (electron-withdrawing) or methoxyphenyl (moderate electron-donating) groups . This may enhance membrane permeability but reduce metabolic stability compared to fluorinated analogs.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Analogs with diphenyl substitutions (e.g., 7,7-diphenyl derivatives) demonstrated broad-spectrum antimicrobial activity, suggesting the aryl group's role in target engagement . The target compound’s ethoxyphenyl group may offer similar interactions but with untested efficacy.
  • Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those for 8-aryl-imidazo-triazines, such as cyclocondensation of hydrazono-imidazolidines with esters .

Structural-Activity Relationship (SAR) Trends

Electron Effects :

  • Fluorophenyl groups (electron-withdrawing) may improve metabolic stability by reducing oxidative metabolism .
  • Ethoxyphenyl groups (electron-donating) could enhance binding to hydrophobic targets but increase susceptibility to CYP450-mediated degradation.

Side Chain Modifications :

  • Polar side chains (e.g., morpholinylethyl) improve solubility but may reduce blood-brain barrier penetration .
  • Phenethyl groups balance lipophilicity and aromatic interactions, favoring central nervous system targets.

Biological Activity

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core. Its molecular formula is C19H25N5O3C_{19}H_{25}N_{5}O_{3}, with a molecular weight of approximately 371.4 g/mol. The presence of ethoxy and phenethyl groups contributes to its unique properties and biological activity.

PropertyValue
Molecular FormulaC19H25N5O3C_{19}H_{25}N_{5}O_{3}
Molecular Weight371.4 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit potent antimicrobial properties . For instance, derivatives of imidazo[2,1-c][1,2,4]triazine have shown effectiveness against various Gram-positive and Gram-negative bacteria , including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) . The exact mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall integrity.

Anticancer Potential

The compound has been evaluated for its anticancer activity . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. For example, compounds structurally related to this compound have demonstrated significant growth inhibition in leukemia cell lines at low micromolar concentrations .

The proposed mechanism of action includes:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.

Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various imidazo[2,1-c][1,2,4]triazine derivatives. The results indicated that compounds with ethoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts. The minimal inhibitory concentration (MIC) values were significantly lower for these derivatives .

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human leukemia cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were recorded in the low micromolar range (0.3 - 1.0 µM), indicating potent anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.